![molecular formula C18H23FN2S B232233 N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine, also known as TFB-TEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This leads to an increase in oxidative stress and ultimately, apoptosis.
In neuronal cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This leads to a reduction in oxidative stress and inflammation, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects in both cancer and neuronal cells. In cancer cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been found to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In neuronal cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival.
実験室実験の利点と制限
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its relatively low potency and selectivity, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several future directions for N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in greater detail. Additionally, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine may have potential as a drug delivery system, as it has been shown to penetrate the blood-brain barrier and accumulate in neuronal cells.
合成法
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 2-fluorothiophenol with 2-bromo-1-phenylethanone, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained by reacting the intermediate with trimethylamine and ethylenediamine.
科学的研究の応用
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurological research, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been investigated for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation, which are associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine |
|---|---|
分子式 |
C18H23FN2S |
分子量 |
318.5 g/mol |
IUPAC名 |
N//'-[[2-(2-fluorophenyl)sulfanylphenyl]methyl]-N,N,N//'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H23FN2S/c1-20(2)12-13-21(3)14-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19/h4-11H,12-14H2,1-3H3 |
InChIキー |
CJURUNISWCKFPK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F |
正規SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
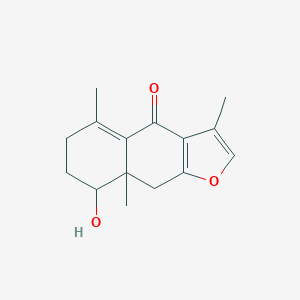
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
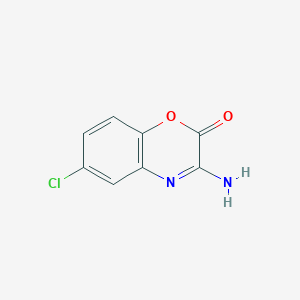
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
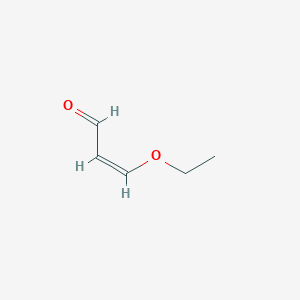
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
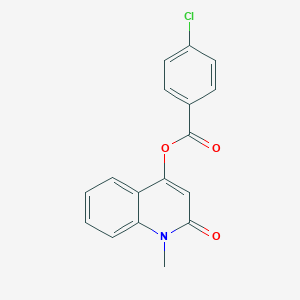
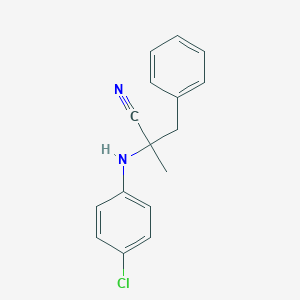

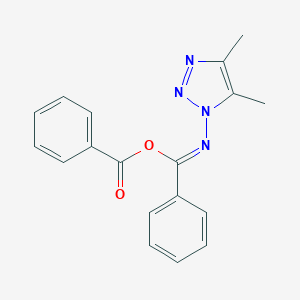

![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
